Bienvenue dans la boutique en ligne BenchChem!

6-chloro-N4-cyclopentylpyrimidine-2,4-diamine

Lipophilicity Drug-likeness Physicochemical profiling

6-Chloro-N4-cyclopentylpyrimidine-2,4-diamine is a heterocyclic small molecule (C9H13ClN4, MW 212.68 g/mol, CAS 1030739-38-8) within the 2,4-pyrimidinediamine class. It carries a chlorine substituent at the 6-position and a cyclopentylamino group at the N4 position, yielding a predicted ACD/LogP of 3.49 and a topological polar surface area of 64 Ų, fully compliant with Lipinski's Rule of Five.

Molecular Formula C9H13ClN4
Molecular Weight 212.68 g/mol
Cat. No. B4581626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N4-cyclopentylpyrimidine-2,4-diamine
Molecular FormulaC9H13ClN4
Molecular Weight212.68 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C9H13ClN4/c10-7-5-8(14-9(11)13-7)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,12,13,14)
InChIKeyNSMGKMXRXZAMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N4-cyclopentylpyrimidine-2,4-diamine (CAS 1030739-38-8): A Dual-Functional 2,4-Pyrimidinediamine Building Block for Kinase-Focused Medicinal Chemistry and Late-Stage Diversification


6-Chloro-N4-cyclopentylpyrimidine-2,4-diamine is a heterocyclic small molecule (C9H13ClN4, MW 212.68 g/mol, CAS 1030739-38-8) within the 2,4-pyrimidinediamine class . It carries a chlorine substituent at the 6-position and a cyclopentylamino group at the N4 position, yielding a predicted ACD/LogP of 3.49 and a topological polar surface area of 64 Ų, fully compliant with Lipinski's Rule of Five . The compound is commercially procurable at ≥98% purity and falls within the structural scope of Rigel Pharmaceuticals' antiproliferative 2,4-pyrimidinediamine patent family (US20110152518) [1].

Why N4-Cyclopentyl-6-chloro-2,4-pyrimidinediamine Cannot Be Replaced by Des-Chloro, 5-Bromo, or N4-Ethyl Analogs in Research Procurement


Within the 2,4-pyrimidinediamine scaffold, the 6-position substituent and the N4-alkyl group are not interchangeable without quantifiable consequences. The 6-chloro atom serves a dual role: it is both a pharmacophoric element influencing target binding in kinase inhibition [1] and an essential synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) that enables late-stage diversification—a capability entirely absent in the des-chloro analog N4-cyclopentylpyrimidine-2,4-diamine [2]. Replacing chlorine with bromine at the 5-position (5-bromo-N4-cyclopentylpyrimidine-2,4-diamine, MW 257.13) alters both steric and electronic properties, while substituting the cyclopentyl group with ethyl (6-chloro-N4-ethylpyrimidine-2,4-diamine, MW 172.62) markedly reduces lipophilicity and steric bulk. These structural modifications generate distinct physicochemical profiles that directly impact membrane permeability, metabolic stability, and target engagement, making generic substitution scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence: 6-Chloro-N4-cyclopentylpyrimidine-2,4-diamine Versus Closest Structural Analogs


Predicted Lipophilicity (ACD/LogP) of 6-Chloro-N4-cyclopentylpyrimidine-2,4-diamine Versus Its Direct Synthetic Precursor 4,6-Dichloro-2-pyrimidinamine

The introduction of a cyclopentylamino group at the N4 position of 4,6-dichloro-2-pyrimidinamine produces a substantial increase in predicted lipophilicity. The target compound 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine has an ACD/LogP of 3.49 , compared to the precursor 4,6-dichloro-2-pyrimidinamine (Hit2Lead reported LogP = 0.90) . This ΔLogP of +2.59 log units represents a ~390-fold increase in octanol-water partition coefficient, moving the compound from a hydrophilic to a lipophilic drug-like space. The target compound also satisfies all Lipinski Rule of Five criteria (MW 212.68, HBD 3, HBA 4, PSA 64 Ų, no violations) , whereas the des-chloro analog N4-cyclopentylpyrimidine-2,4-diamine (MW 178.23, C9H14N4) is predicted to have a lower logP and lacks the synthetic diversification handle provided by chlorine.

Lipophilicity Drug-likeness Physicochemical profiling

6-Chloro Substituent as a Synthetic Diversification Handle: Presence vs. Absence in the Des-Chloro Analog N4-Cyclopentylpyrimidine-2,4-diamine

The chlorine atom at the 6-position of the target compound enables palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids, a transformation documented for 6-chloropyrimidine-2,4-diamine substrates [1]. This allows installation of aryl, heteroaryl, or alkenyl groups at the 6-position for structure-activity relationship (SAR) exploration. In contrast, the des-chloro analog N4-cyclopentylpyrimidine-2,4-diamine (formula C9H14N4, MW 178.23) lacks this halogen and cannot undergo direct cross-coupling at the 6-position without prior functionalization. The target compound also presents a single reactive chlorine site (vs. two in the precursor 4,6-dichloro-2-pyrimidinamine), enabling chemoselective sequential derivatization—first at N4 via SNAr with cyclopentylamine, then at C6 via metal-catalyzed coupling.

Cross-coupling Late-stage functionalization Medicinal chemistry

Molecular Weight and Steric Profile: Cyclopentyl vs. Ethyl N4 Substituent Differentiation

The cyclopentyl group at N4 (C5H9, contributes ~69 Da) provides a markedly different steric profile compared to the ethyl-substituted analog 6-chloro-N4-ethylpyrimidine-2,4-diamine (C2H5 at N4, MW 172.62 g/mol) . The target compound has a molecular weight of 212.68 g/mol—a difference of +40.06 g/mol (+23.2% mass increase) attributable to the cyclopentyl vs. ethyl substituent difference. The cyclopentyl group occupies a larger three-dimensional volume and introduces conformational constraints not present in the freely rotating ethyl chain [1]. This steric differentiation is relevant because cyclopentyl-substituted pyrimidinediamines have been specifically claimed in patent US20110152518 for antiproliferative activity, indicating that the cycloalkyl group contributes to target binding within the kinase ATP-binding pocket [1].

Steric effects Molecular recognition Kinase inhibitor design

Commercial Availability and Purity Profile: 6-Chloro-N4-cyclopentylpyrimidine-2,4-diamine vs. 5-Bromo-N4-cyclopentylpyrimidine-2,4-diamine

The target compound is available from Chemscene at ≥98% purity in 5g ($2,140 USD) and 10g ($2,691 USD) quantities, with room-temperature shipping and 2–8°C long-term storage recommendation . The 5-bromo analog (5-bromo-N4-cyclopentylpyrimidine-2,4-diamine, CAS 1169698-46-7, MW 257.13) is typically offered at 95% minimum purity by multiple vendors . The chlorine substituent provides a distinct reactivity profile versus bromine: aryl chlorides are generally less reactive in oxidative addition but offer greater stability toward unwanted nucleophilic substitution during storage and handling. Additionally, the target compound is classified as non-hazardous for DOT/IATA transport , simplifying international procurement logistics compared to analogs that may require hazardous material shipping.

Procurement Chemical sourcing Purity comparison

Recommended Procurement and Application Scenarios for 6-Chloro-N4-cyclopentylpyrimidine-2,4-diamine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: SAR Exploration at the 6-Position via Suzuki Cross-Coupling

The 6-chloro substituent provides a reactive handle for palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids, enabling systematic exploration of the 6-position SAR in 2,4-pyrimidinediamine kinase inhibitor programs [1]. This application is directly supported by the documented cross-coupling reactivity of 6-chloropyrimidine-2,4-diamine substrates [1] and the inclusion of cycloalkyl-substituted 2,4-pyrimidinediamines within the antiproliferative patent scope [2]. The target compound's predicted LogP of 3.49 and compliance with Lipinski rules make it a suitable starting point for generating analog libraries with drug-like physicochemical profiles.

Reference Standard for Analytical Method Development and Quality Control of Cyclopentyl-Containing Pyrimidinediamine APIs

With ≥98% commercial purity, non-hazardous transport classification, and well-characterized physicochemical properties (MW 212.68, LogP 3.49, PSA 64 Ų) , this compound can serve as a reference standard for HPLC method development, impurity profiling, and stability studies in pharmaceutical development programs involving cyclopentyl-substituted pyrimidinediamine drug candidates. Its structural features (6-chloro, N4-cyclopentyl, 2-amino) represent the core pharmacophore present in multiple clinical-stage kinase inhibitors.

Intermediate for Chemoselective Sequential Derivatization: N4-First, C6-Second Strategy

The compound's synthesis from 4,6-dichloro-2-pyrimidinamine exploits the differential reactivity of the two chlorine atoms, where the 4-position undergoes SNAr with cyclopentylamine preferentially . The retained 6-chloro substituent then permits a second, orthogonal diversification step (e.g., Suzuki, Buchwald-Hartwig, or SNAr with amines). This sequential derivatization strategy is not accessible with the des-chloro analog N4-cyclopentylpyrimidine-2,4-diamine, which lacks the second reactive site, making the target compound uniquely suited for stepwise scaffold elaboration.

Physicochemical Probe Compound for Membrane Permeability Studies in the 2,4-Pyrimidinediamine Series

The predicted ACD/LogP of 3.49 and logD (pH 7.4) of 2.76 position this compound at the upper boundary of optimal CNS drug-like space, making it a useful probe for assessing the relationship between N4-cycloalkyl substitution and membrane permeability in 2,4-pyrimidinediamine series. Comparative permeability measurements against the N4-ethyl analog (predicted lower logP) or the N4-phenyl analog (higher logP, MW 220.66) can establish quantitative structure-permeability relationships to guide multiparameter optimization of kinase inhibitor candidates.

Quote Request

Request a Quote for 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.